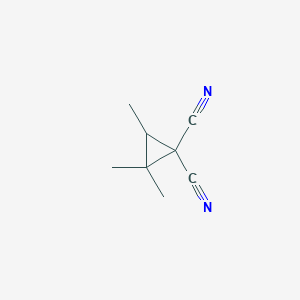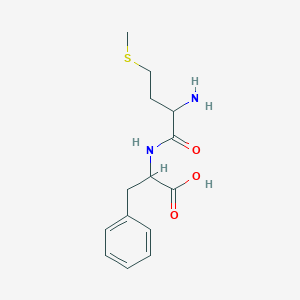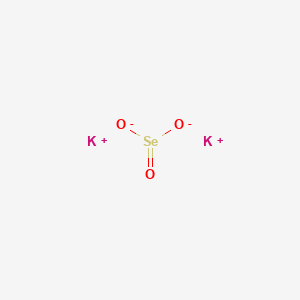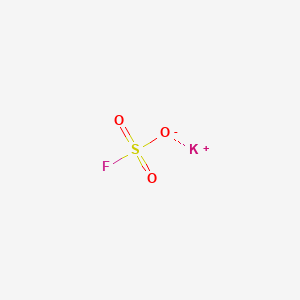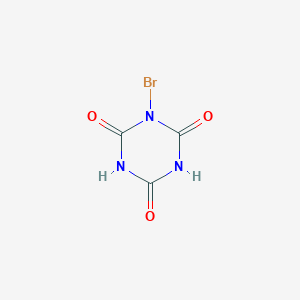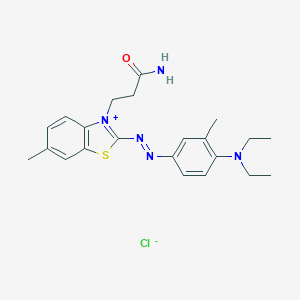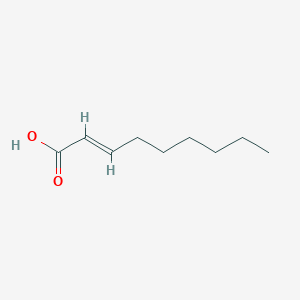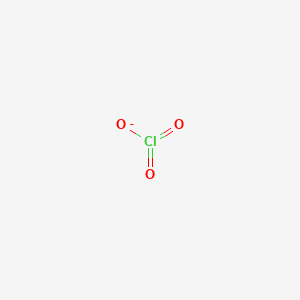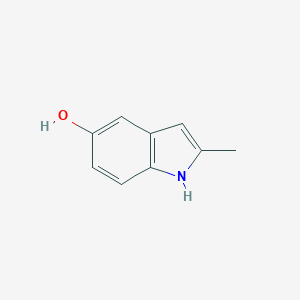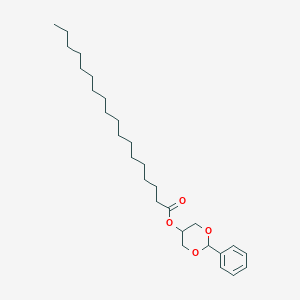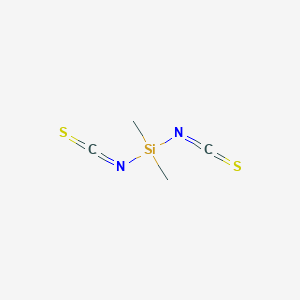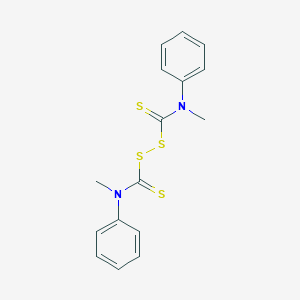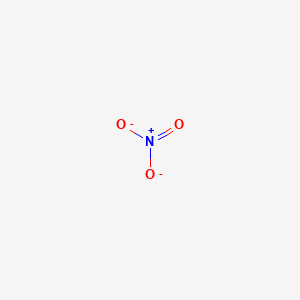
2-(Cyclohexyloxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)ethyl acetate, also known as CHEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CHEA is a colorless liquid with a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol.
Mechanism Of Action
The mechanism of action of 2-(Cyclohexyloxy)ethyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In pharmacology, 2-(Cyclohexyloxy)ethyl acetate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In agriculture, 2-(Cyclohexyloxy)ethyl acetate has been shown to disrupt the nervous system of insects, leading to paralysis and death.
Biochemical And Physiological Effects
2-(Cyclohexyloxy)ethyl acetate has been shown to have various biochemical and physiological effects in different organisms. In mammals, 2-(Cyclohexyloxy)ethyl acetate has been shown to have anti-inflammatory and analgesic effects, which are mediated by the inhibition of pro-inflammatory cytokines. In insects, 2-(Cyclohexyloxy)ethyl acetate has been shown to disrupt the nervous system, leading to paralysis and death.
Advantages And Limitations For Lab Experiments
2-(Cyclohexyloxy)ethyl acetate has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of potential applications. However, 2-(Cyclohexyloxy)ethyl acetate also has some limitations, including its low solubility in water and its potential to degrade over time.
Future Directions
There are several future directions for research on 2-(Cyclohexyloxy)ethyl acetate. In pharmacology, further studies are needed to elucidate the mechanism of action of 2-(Cyclohexyloxy)ethyl acetate and to explore its potential as a therapeutic agent for various inflammatory diseases. In agriculture, further studies are needed to optimize the use of 2-(Cyclohexyloxy)ethyl acetate as a pesticide and to explore its potential as a natural alternative to synthetic pesticides. In materials science, further studies are needed to explore the use of 2-(Cyclohexyloxy)ethyl acetate as a plasticizer for other polymers and to optimize its properties for different applications.
Conclusion
In conclusion, 2-(Cyclohexyloxy)ethyl acetate is a chemical compound with potential applications in various fields. Its easy synthesis, low toxicity, and wide range of potential applications make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 2-(Cyclohexyloxy)ethyl acetate and to explore its potential in different fields.
Synthesis Methods
2-(Cyclohexyloxy)ethyl acetate can be synthesized through a simple esterification reaction between cyclohexanol and acetic acid in the presence of a catalyst. The reaction produces 2-(Cyclohexyloxy)ethyl acetate and water as byproducts. The yield of 2-(Cyclohexyloxy)ethyl acetate can be improved by using a solvent such as toluene or benzene.
Scientific Research Applications
2-(Cyclohexyloxy)ethyl acetate has been studied for its potential applications in various fields, including pharmacology, agriculture, and materials science. In pharmacology, 2-(Cyclohexyloxy)ethyl acetate has been shown to have anti-inflammatory and analgesic effects. In agriculture, 2-(Cyclohexyloxy)ethyl acetate has been used as a pesticide due to its insecticidal properties. In materials science, 2-(Cyclohexyloxy)ethyl acetate has been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
properties
CAS RN |
15175-06-1 |
|---|---|
Product Name |
2-(Cyclohexyloxy)ethyl acetate |
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-cyclohexyloxyethyl acetate |
InChI |
InChI=1S/C10H18O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
KJKBXTWCQNBGBM-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOC1CCCCC1 |
Canonical SMILES |
CC(=O)OCCOC1CCCCC1 |
synonyms |
Acetic acid 2-(cyclohexyloxy)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



